molecular formula C11H14FN5O3 B143718 2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one CAS No. 131043-40-8

2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one

Katalognummer B143718
CAS-Nummer: 131043-40-8
Molekulargewicht: 283.26 g/mol
InChI-Schlüssel: HZYCFCXWLCRNAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one, also known as ABT-888 or Veliparib, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play an important role in DNA repair and replication, and their inhibition has shown promising results in cancer treatment.

Wirkmechanismus

PARP enzymes play a crucial role in DNA repair and replication, particularly in the repair of single-strand breaks. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which can be lethal to cancer cells. 2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one is a potent inhibitor of PARP enzymes, particularly PARP1 and PARP2.

Biochemische Und Physiologische Effekte

2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. It has also been shown to have a synergistic effect when used in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway. 2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one has been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.

Vorteile Und Einschränkungen Für Laborexperimente

2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one has several advantages for lab experiments, including its potent inhibition of PARP enzymes and its ability to enhance the efficacy of chemotherapy and radiotherapy. However, its use in lab experiments may be limited by its high cost and the need for specialized equipment and expertise.

Zukünftige Richtungen

There are several future directions for research on 2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one. One area of interest is the development of biomarkers to predict response to 2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one in cancer patients. Another area of interest is the investigation of 2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one in combination with immunotherapy, which has shown promising results in preclinical studies. Additionally, there is ongoing research into the use of 2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one in other diseases, such as neurodegenerative disorders.

Synthesemethoden

The synthesis of 2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one involves several steps, starting with the reaction of 2-fluoro-4-hydroxycyclopent-2-enone with 2-amino-6-chloropurine to form 2-amino-6-chloro-9-(2-fluoro-4-hydroxycyclopent-2-en-1-yl)-6H-purin-6-one. This intermediate is then reacted with formaldehyde and sodium borohydride to give 2-amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one.

Wissenschaftliche Forschungsanwendungen

2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one has been extensively studied for its potential as a cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiotherapy by inhibiting PARP enzymes, leading to increased DNA damage and cell death in cancer cells. 2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one has also been studied in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, with promising results.

Eigenschaften

CAS-Nummer

131043-40-8

Produktname

2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one

Molekularformel

C11H14FN5O3

Molekulargewicht

283.26 g/mol

IUPAC-Name

2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1H-purin-6-one

InChI

InChI=1S/C11H14FN5O3/c12-7-4(2-18)6(19)1-5(7)17-3-14-8-9(17)15-11(13)16-10(8)20/h3-7,18-19H,1-2H2,(H3,13,15,16,20)

InChI-Schlüssel

HZYCFCXWLCRNAY-UHFFFAOYSA-N

Isomerische SMILES

C1C(C(C(C1O)CO)F)N2C=NC3=C2NC(=NC3=O)N

SMILES

C1C(C(C(C1O)CO)F)N2C=NC3=C2N=C(NC3=O)N

Kanonische SMILES

C1C(C(C(C1O)CO)F)N2C=NC3=C2NC(=NC3=O)N

Synonyme

2-amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.